![molecular formula C23H25N5O4 B2536134 3-(1-(4-Morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 2034554-53-3](/img/structure/B2536134.png)

3-(1-(4-Morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

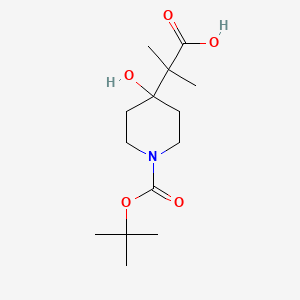

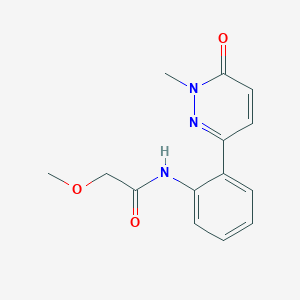

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kinase-Inhibitoren

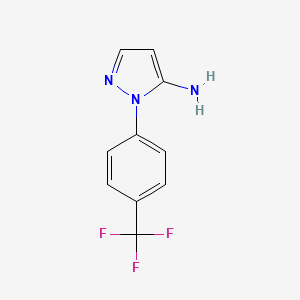

Die Struktur der Verbindung deutet auf eine potenzielle Kinase-inhibitorische Aktivität hin. Forscher haben ihre Rolle bei der Blockierung spezifischer Kinasen untersucht, die an zellulären Signalwegen beteiligt sind. So wurde beispielsweise eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten, darunter diese Verbindung, als duale Inhibitoren der Crizotinib-resistenten anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) entwickelt .

Modulation des Inflammasoms

Auf der Suche nach NLRP3-Inflammasom-Inhibitoren kombinierten Wissenschaftler die Struktur dieser Verbindung mit anderen Pharmakophoren. Die resultierende Hybridverbindung zeigte vielversprechende Ergebnisse als NLRP3-Binder und könnte Entzündungsreaktionen beeinflussen .

Antimikrobielle Wirkstoffe

Das Screening neu synthetisierter Verbindungen auf der Basis dieses Gerüsts ergab eine potenzielle antimikrobielle Aktivität. Spektroskopische und elementaranalytische Untersuchungen bestätigten ihre Bildung, was sie zu interessanten Kandidaten für die Bekämpfung mikrobieller Infektionen macht .

Biologische Evaluierung

Forscher haben die biologische Aktivität von Derivaten untersucht, die den Piperidin-Rest enthalten. Diese Evaluierungen umfassen die Bewertung ihrer Wechselwirkungen mit biologischen Zielstrukturen, zelluläre Effekte und potenzielle therapeutische Anwendungen .

Synthetische Methoden

Effiziente und kostengünstige Methoden zur Synthese substituierter Piperidine sind entscheidend. Wissenschaftler erforschen weiterhin Cyclisierungs-, Hydrierungs-, Cycloadditions-, Annulations- und Mehrkomponentenreaktionen, um Zugang zu verschiedenen Piperidin-Derivaten zu erhalten .

Arzneimittelentwicklung

Angesichts der Verbreitung von Piperidin-haltigen Verbindungen in Pharmazeutika ist das Verständnis ihrer Struktur-Wirkungs-Beziehungen unerlässlich. Forscher verwenden diese Verbindung als Substrat zur Entwicklung neuer Medikamente mit verbesserten pharmakologischen Eigenschaften .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been known to target protein kinases . Specifically, they have been found to inhibit the serine/threonine-protein kinase B-raf .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of protein kinases can disrupt cell signaling pathways, affecting cell proliferation and survival .

Biochemical Pathways

The inhibition of protein kinases, such as b-raf, can affect multiple downstream pathways, including the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway plays a crucial role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to exhibit suitable pharmacokinetic properties, which contribute to their observed antitumor activity .

Result of Action

The inhibition of protein kinases can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemische Analyse

Biochemical Properties

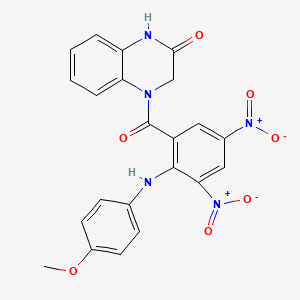

This compound plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

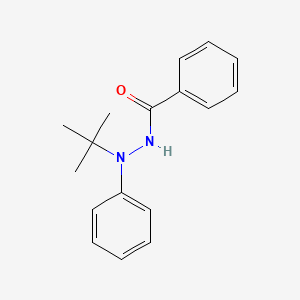

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is conveyed as a receptor for tyrosine kinase and has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

Eigenschaften

IUPAC Name |

3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c29-21(16-3-5-17(6-4-16)26-12-14-32-15-13-26)27-10-7-18(8-11-27)28-22(30)19-2-1-9-24-20(19)25-23(28)31/h1-6,9,18H,7-8,10-15H2,(H,24,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJIUYTJJQQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)

![2-cyclopropyl-1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2536062.png)

![6-cyclopropyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2536064.png)

![N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2536067.png)

methanone](/img/structure/B2536068.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2536071.png)